molecular formula C12H12N4O B085992 Azoxyaniline CAS No. 101-13-3

Azoxyaniline

Cat. No.: B085992
CAS No.: 101-13-3
M. Wt: 228.25 g/mol
InChI Key: DJGYNCWNFYWANE-UHFFFAOYSA-N
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Description

Azoxyaniline is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group, which consists of a nitrogen-nitrogen double bond with one of the nitrogen atoms connected to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Azoxyaniline can be synthesized through the oxidation of aniline derivatives. One common method involves the use of nitrosobenzene and N-phenylhydroxylamine as intermediates. The reaction typically requires a base, such as sodium hydroxide, to facilitate the condensation of nitrosobenzene with N-phenylhydroxylamine, forming this compound. The reaction conditions often include mild temperatures and the presence of an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts. The use of peroxides and bases in controlled conditions allows for the efficient and scalable synthesis of this compound with high yields.

Chemical Reactions Analysis

Types of Reactions: Azoxyaniline undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form nitroaniline derivatives.

    Reduction: It can be reduced to form aniline or other amine derivatives.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted azoxy compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products:

    Oxidation: Nitroaniline derivatives.

    Reduction: Aniline and its derivatives.

    Substitution: Substituted azoxy compounds with various functional groups.

Scientific Research Applications

Azoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other azoxy compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of azoxyaniline involves its interaction with various molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. In biological systems, this compound may exert its effects by interacting with enzymes, receptors, and other biomolecules, leading to changes in cellular function and activity.

Comparison with Similar Compounds

  • Azoxybenzene
  • Azoxytoluene
  • Azoxynaphthalene

Each of these compounds has distinct properties and applications, making azoxyaniline a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

(3-aminophenyl)-(3-aminophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYNCWNFYWANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-13-3
Record name Azoxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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